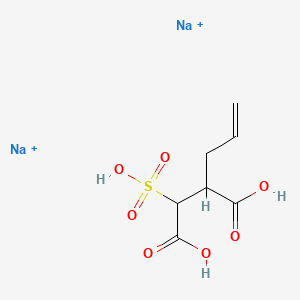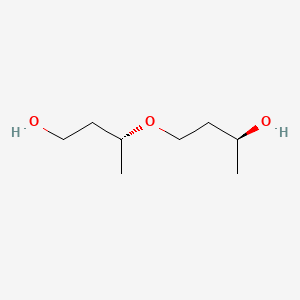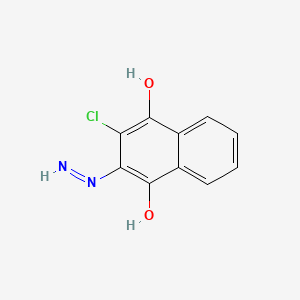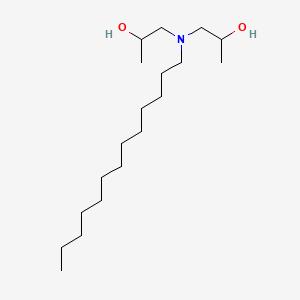
1,1'-(Tridecylimino)bis-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Tridecylimino)bis-2-propanol is an organic compound known for its use as a surfactant and emulsifier. It appears as a colorless to pale yellow liquid with low solubility in water . This compound is utilized in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,1’-(Tridecylimino)bis-2-propanol involves the reaction of tridecylamine with propylene oxide. The process typically occurs in a high-pressure reactor where tridecylamine is added first, followed by the introduction of nitrogen to replace the air in the reactor. The temperature is then raised to 60-80°C while continuously stirring. Propylene oxide is pumped into the reactor over 1-5 hours, and the temperature is further increased to 80-100°C. The reaction mixture is maintained at this temperature for 1-5 hours before cooling and releasing the pressure. The final product is obtained through rectification .
Chemical Reactions Analysis
1,1’-(Tridecylimino)bis-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-(Tridecylimino)bis-2-propanol has several scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants.
Biology: This compound is employed in biological studies to investigate its effects on cell membranes and protein interactions.
Industry: It is widely used in the production of detergents, cosmetics, and other personal care products.
Mechanism of Action
The mechanism of action of 1,1’-(Tridecylimino)bis-2-propanol involves its interaction with lipid bilayers in cell membranes. It disrupts the membrane structure, leading to increased permeability and facilitating the transport of molecules across the membrane. The molecular targets include phospholipids and membrane proteins, which are essential for maintaining cell integrity .
Comparison with Similar Compounds
1,1’-(Tridecylimino)bis-2-propanol can be compared with other similar compounds such as:
1,1’-(Dimethylamino)bis-2-propanol: This compound has similar surfactant properties but differs in its molecular structure and specific applications.
1,1’-(Dodecylimino)bis-2-propanol: Another surfactant with a slightly shorter alkyl chain, leading to different solubility and emulsifying properties.
1,1’-(Hexadecylimino)bis-2-propanol: This compound has a longer alkyl chain, which affects its hydrophobicity and interaction with lipid membranes.
These comparisons highlight the uniqueness of 1,1’-(Tridecylimino)bis-2-propanol in terms of its specific alkyl chain length and its resulting chemical and physical properties.
Properties
CAS No. |
62889-66-1 |
|---|---|
Molecular Formula |
C19H41NO2 |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
1-[2-hydroxypropyl(tridecyl)amino]propan-2-ol |
InChI |
InChI=1S/C19H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-20(16-18(2)21)17-19(3)22/h18-19,21-22H,4-17H2,1-3H3 |
InChI Key |
WFAMPSHDEGZREP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCN(CC(C)O)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


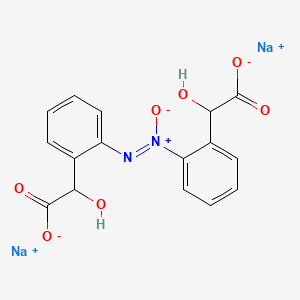
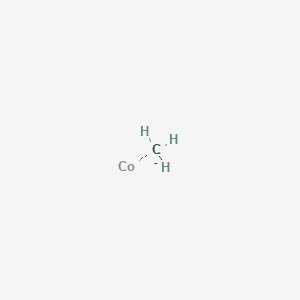
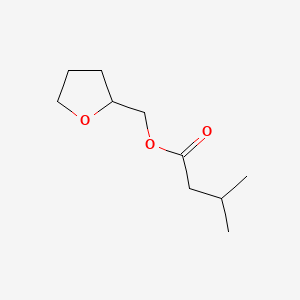
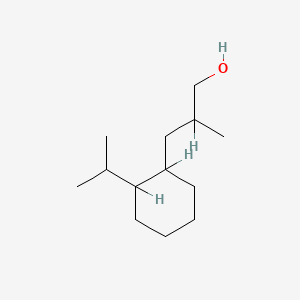
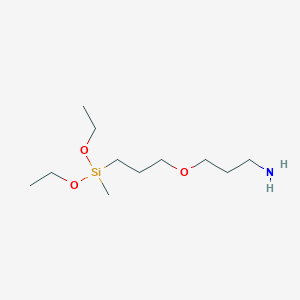
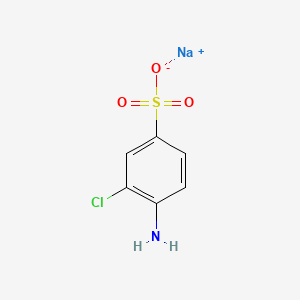
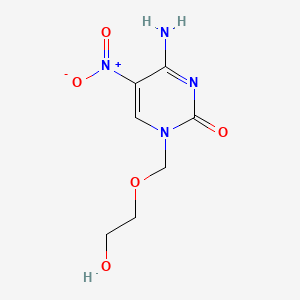
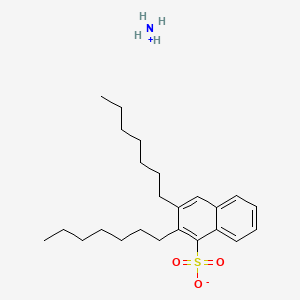
![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
